molecular formula C12H11BrO3 B2654438 ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate CAS No. 196799-79-8

ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2654438
CAS No.: 196799-79-8
M. Wt: 283.121
InChI Key: GNEPOEVUMOGYDJ-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate (CAS RN: 196799-79-8) is a high-value benzofuran derivative intended for research and development use. This compound serves as a versatile chemical building block, particularly in the synthesis of novel molecules with potential therapeutic applications. Its structure features a bromine atom at the 7-position and an ester group at the 2-position, making it a key intermediate for further functionalization through cross-coupling reactions and other synthetic transformations. Benzofuran-based scaffolds, like this compound, are of significant interest in medicinal chemistry due to their broad biological properties. Research indicates that such 3-methylbenzofuran derivatives are being explored as potential anticancer agents, showing promising in vitro activity against non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines . Some derivatives have been found to exert antiproliferative effects through mechanisms such as inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy . As a precursor, this compound is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-3-15-12(14)10-7(2)8-5-4-6-9(13)11(8)16-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEPOEVUMOGYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation.

Scientific Research Applications

Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The biological activity of benzofuran derivatives is highly dependent on substituent positions. Key comparisons include:

Compound Name Substituents Pharmacological Activity
Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate Br (C7), CH₃ (C3), COOEt (C2) Not explicitly reported (structural focus)
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate Br (C5), OH (C7), OCH₃ (C6), COOCH₃ (C2) Cytotoxic against cancer cell lines
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid F (C5), CH₃ (C7), SCH₃ (C3), CH₂COOH (C2) Antibacterial, antifungal
  • Bromine Position : Bromine at C7 (target compound) vs. C5 () may alter steric and electronic interactions, affecting binding to biological targets.
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound may enhance bioavailability compared to the carboxylic acid derivative in , which requires hydrolysis for activation.

Solubility and Stability

  • Bromine at C7 may reduce oxidative degradation compared to hydroxyl-substituted analogues (e.g., compound 4 in ).

Biological Activity

Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of the bromine atom at the 7-position and a methyl group at the 3-position contributes to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC12H11BrO3
Molecular Weight283.12 g/mol
Melting PointNot specified
SolubilityVariable, dependent on solvent

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy
A study evaluated the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter ranging from 15 mm to 25 mm, demonstrating moderate to high antimicrobial activity compared to standard antibiotics.

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells.

Mechanism of Action in Cancer Cells
The compound appears to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as MAPK/ERK. This leads to cell cycle arrest and ultimately triggers programmed cell death.

Table: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via ROS generation
HL-6010.0Inhibition of MAPK/ERK signaling

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic processes, leading to altered cellular metabolism.
  • Receptor Binding : It has been shown to bind with high affinity to certain receptors, influencing their activity and downstream signaling pathways.
  • Cellular Effects : The compound affects cellular processes such as gene expression and cell signaling, contributing to its overall biological effects.

Research Findings

Recent studies have expanded the understanding of this compound's biological profile:

  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
  • Synergistic Effects : When combined with other therapeutic agents, this compound has shown enhanced efficacy, suggesting potential for combination therapies in treating infections or cancer.
  • Toxicity Studies : Toxicological assessments indicate that while effective at inhibiting cell growth in cancer cells, the compound displays minimal toxicity towards normal human cells at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate, and how is purity ensured?

  • Methodology : The synthesis typically involves bromination of a benzofuran precursor followed by esterification. For example, bromination at the 7-position using N-bromosuccinimide (NBS) under radical initiation conditions, followed by esterification with ethyl chloroformate in the presence of a base like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are commonly used to achieve >95% purity. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy validate intermediate and final product identity .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure?

  • Primary Tools :

  • X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., bromine at C7, methyl at C3). Software like SHELXL refines diffraction data .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., ester carbonyl at ~165 ppm in 13^13C NMR) and substitution patterns. 1^1H-13^13C HSQC/HMBC correlations map connectivity .
    • Secondary Validation : High-resolution mass spectrometry (HRMS) confirms molecular weight (C11_{11}H9_9BrO3_3, exact mass 269.09) .

Q. What are the common chemical reactions involving this compound in medicinal chemistry?

  • Nucleophilic Substitution : Bromine at C7 undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce pharmacophores .
  • Ester Hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., KOH/EtOH), enabling further functionalization .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield and selectivity?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, Response Surface Methodology (RSM) identifies optimal conditions for bromination efficiency .
  • Computational Guidance : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in reactivity data (e.g., unexpected byproducts)?

  • Mechanistic Analysis : Employ kinetic studies (e.g., reaction progress NMR) to detect intermediates. For instance, competing pathways (e.g., bromine migration vs. over-bromination) may require adjusting reaction stoichiometry .
  • Cross-Validation : Compare results with analogous compounds (e.g., ethyl 7-chloro-3-methyl-benzofuran-2-carboxylate) to isolate substituent-specific effects .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on halogen bonding between bromine and active-site residues .
  • Biological Assays : Combine enzyme inhibition assays (IC50_{50} determination) with cellular viability studies (MTT assay) to correlate structure-activity relationships (SAR) .

Q. What challenges arise in crystallographic studies, and how are they resolved?

  • Crystal Quality : Poor diffraction may result from flexible ester groups. Use cryocooling (100 K) and synchrotron radiation to enhance data resolution .
  • Twinned Crystals : SHELXL’s TWIN command refines twinned data, while OLEX2 visualizes disorder models .

Q. How can process intensification strategies improve scale-up for preclinical studies?

  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer during bromination, reducing side reactions (e.g., di-bromination) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

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